molecular formula C22H39N B1198542 4-Hexadecylaniline CAS No. 79098-13-8

4-Hexadecylaniline

Cat. No.: B1198542
CAS No.: 79098-13-8
M. Wt: 317.6 g/mol
InChI Key: RBCCQATUVPNPGQ-UHFFFAOYSA-N
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Description

4-Hexadecylaniline is an organic compound with the chemical formula C22H39N . It is a derivative of aniline, where the hydrogen atom at the para position of the benzene ring is replaced by a hexadecyl group. This compound is known for its amphiphilic properties, making it useful in various applications .

Biochemical Analysis

Biochemical Properties

4-Hexadecylaniline plays a significant role in biochemical reactions due to its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic biomolecules. It has been used in the gold metallization of DNA, resulting in the formation of gold nanowire networks . This interaction is primarily driven by the hydrophobic alkyl chain, which facilitates the binding to the DNA strands. Additionally, this compound has been employed in the fabrication of hybrid organized molecular films using the Langmuir-Blodgett technique, where it interacts with various proteins and enzymes to enhance photoluminescent properties .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its amphiphilic nature allows it to integrate into cell membranes, affecting membrane fluidity and permeability. This integration can modulate cell signaling pathways by altering the localization and function of membrane-bound receptors and enzymes. Furthermore, this compound has been shown to impact gene expression by interacting with transcription factors and other nuclear proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules such as DNA, proteins, and enzymes, altering their structure and function. For example, in the gold metallization of DNA, this compound binds to the DNA strands, facilitating the deposition of gold nanoparticles . Additionally, it can inhibit or activate enzymes by interacting with their active sites, leading to changes in enzymatic activity and subsequent cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation and reduced efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote beneficial biochemical reactions. At high doses, it can exhibit toxic effects, including cell membrane disruption, oxidative stress, and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. These interactions can influence metabolic pathways, including lipid metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its amphiphilic nature allows it to cross cell membranes and accumulate in specific cellular compartments. This localization can affect its activity and function, as well as its overall distribution within the organism .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, it may localize to the nucleus, where it interacts with nuclear proteins to modulate gene expression, or to the mitochondria, where it affects energy production and metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hexadecylaniline can be synthesized through the condensation reaction of aniline with hexadecyl halides under basic conditions. A common method involves the reaction of aniline with hexadecyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically takes place in an organic solvent like ethanol or toluene at elevated temperatures .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves continuous stirring and precise temperature control to ensure complete reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Hexadecylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Hexadecylaniline has diverse applications in scientific research:

Comparison with Similar Compounds

  • 4-Octadecylaniline
  • 4-Dodecylaniline
  • 4-Octylaniline
  • 4-Tetradecylaniline
  • 4-Pentylaniline

Comparison: 4-Hexadecylaniline is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring amphiphilic behavior. Compared to shorter or longer chain analogs, this compound offers optimal solubility and stability in various solvents and conditions .

Properties

IUPAC Name

4-hexadecylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-19-22(23)20-18-21/h17-20H,2-16,23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCCQATUVPNPGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341271
Record name 4-Hexadecylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79098-13-8
Record name 4-Hexadecylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hexadecylaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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